molecular formula C11H13N3O4 B8170268 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide

2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide

Cat. No.: B8170268
M. Wt: 251.24 g/mol
InChI Key: BZKJQJXJQMFFQM-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropylmethoxy group, a nitro group, and a benzoic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Cyclopropylmethoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylmethoxy-3-amino-benzoic acid hydrazide: Similar structure but with an amino group instead of a nitro group.

    2-Cyclopropylmethoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety.

    Hydrazone derivatives of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide: Formed by condensation reactions with aldehydes or ketones

Uniqueness

This compound is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-13-11(15)8-2-1-3-9(14(16)17)10(8)18-6-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKJQJXJQMFFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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